

# Crystal Structure Analysis of 1H-Pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: *1H-pyrazol-1-ol*

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Disclaimer: Extensive literature searches did not yield publicly available single-crystal X-ray diffraction data for **1H-pyrazol-1-ol**. This technical guide therefore presents a comprehensive analysis of the crystal structure of the parent compound, 1H-pyrazole, as a closely related and structurally foundational analogue. The experimental protocols and data provided herein pertain to 1H-pyrazole and serve as a robust reference for researchers in structural chemistry and drug development.

## Introduction

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding the three-dimensional structure of the pyrazole core is fundamental for rational drug design and the development of novel functional materials. This guide provides an in-depth look at the crystal structure of 1H-pyrazole, detailing the experimental methods for its determination and presenting the key structural parameters.

## Experimental Protocols

The determination of the crystal structure of 1H-pyrazole involves several key stages, from crystal growth to data analysis. The following is a generalized experimental protocol based on standard crystallographic techniques.

## Synthesis and Crystallization of 1H-Pyrazole

**Synthesis:** 1H-pyrazole is commercially available. For laboratory synthesis, a common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

**Crystallization:** Single crystals of 1H-pyrazole suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. Due to its tendency to sublime at room temperature, specific precautions are necessary.

- **Sample Preparation:** A saturated solution of 1H-pyrazole is prepared in a solvent such as petroleum ether, cyclohexane, or water.
- **Slow Evaporation:** The solution is placed in a loosely capped vial to allow for slow evaporation of the solvent at a controlled temperature.
- **Crystal Handling:** Once formed, crystals must be handled with care. Due to sublimation, it is recommended to enclose the crystal in a sealed capillary tube for data collection.

## X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector.

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection Conditions:** The crystal is typically cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations and minimize sublimation.
- **Data Acquisition:** The diffractometer collects a series of diffraction images as the crystal is rotated. These images contain the information about the crystal lattice and the arrangement of atoms within the unit cell.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

- **Data Reduction:** The raw diffraction images are processed to obtain a set of structure factors.

- **Structure Solution:** The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

## Data Presentation

The crystallographic data for 1H-pyrazole, as determined by X-ray diffraction at 150 K, are summarized in the following tables.

### Crystallographic Data

Parameter	1H-Pyrazole
Chemical Formula	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub>
Formula Weight	68.08 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> cn
a (Å)	8.232(4)
b (Å)	12.840(6)
c (Å)	7.054(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	745.9
Z	8
Temperature (K)	150
Radiation (Å)	Mo Kα (λ = 0.71073)

### Selected Bond Lengths

The bond lengths in the 1H-pyrazole molecule are indicative of its aromatic character.<sup>[1]</sup>

Bond	Length (Å)
N1-N2	1.345
N1-C5	1.356
N2-C3	1.350
C3-C4	1.419
C4-C5	1.380

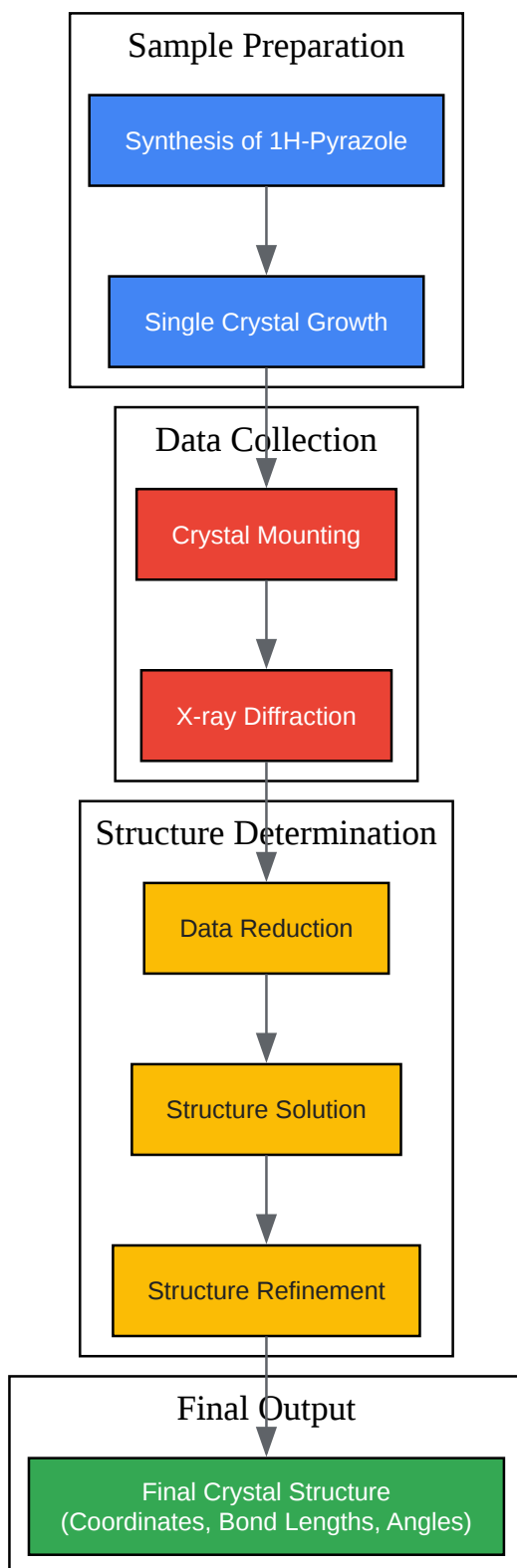
## Selected Bond Angles

The internal angles of the pyrazole ring deviate slightly from the ideal 108° of a regular pentagon.

Angle	Degree (°)
C5-N1-N2	111.6
C3-N2-N1	103.9
N2-C3-C4	111.4
C3-C4-C5	104.8
N1-C5-C4	108.3

## Visualization of Experimental Workflow

The process of determining the crystal structure of a molecule like 1H-pyrazole can be visualized as a logical workflow.



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Workflow for Crystal Structure Analysis.

## Conclusion

This technical guide has outlined the methodology for the crystal structure analysis of 1H-pyrazole and presented its key structural parameters. While direct experimental data for **1H-pyrazol-1-ol** is not currently available in the surveyed literature, the detailed analysis of the parent 1H-pyrazole provides a valuable framework for understanding the fundamental structural chemistry of this important class of heterocyclic compounds. This information is crucial for researchers and professionals involved in the design and development of new pharmaceuticals and functional materials based on the pyrazole scaffold.

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## References

- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
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